molecular formula C8H10OS B12289193 5-Isopropylthiophene-2-carbaldehyde

5-Isopropylthiophene-2-carbaldehyde

Cat. No.: B12289193
M. Wt: 154.23 g/mol
InChI Key: NPDYQMYXGUMYPQ-UHFFFAOYSA-N
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Description

5-Isopropylthiophene-2-carbaldehyde is a chemical compound widely used in scientific research and development. The compound belongs to the thiophene family, which is known for its five-membered ring structure containing sulfur as a heteroatom .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Isopropylthiophene-2-carbaldehyde, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives often utilize large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Isopropylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules with potential therapeutic applications.

    Medicine: Research into thiophene derivatives has shown promise in developing drugs with anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Isopropylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with cellular targets, influencing biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • 5-Methylthiophene-2-carbaldehyde
  • 5-Ethylthiophene-2-carbaldehyde

Uniqueness: 5-Isopropylthiophene-2-carbaldehyde is unique due to its isopropyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

5-propan-2-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C8H10OS/c1-6(2)8-4-3-7(5-9)10-8/h3-6H,1-2H3

InChI Key

NPDYQMYXGUMYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(S1)C=O

Origin of Product

United States

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